(2R)-1-amino-3-(piperidin-1-yl)propan-2-ol
CAS No.:
Cat. No.: VC17713033
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18N2O |
|---|---|
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | (2R)-1-amino-3-piperidin-1-ylpropan-2-ol |
| Standard InChI | InChI=1S/C8H18N2O/c9-6-8(11)7-10-4-2-1-3-5-10/h8,11H,1-7,9H2/t8-/m1/s1 |
| Standard InChI Key | VOQTZJYNVJFIJW-MRVPVSSYSA-N |
| Isomeric SMILES | C1CCN(CC1)C[C@@H](CN)O |
| Canonical SMILES | C1CCN(CC1)CC(CN)O |
Introduction
Chemical Structure and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises a central propan-2-ol backbone substituted at the first carbon with an amino group (-NH₂) and at the third carbon with a piperidine ring. The (2R) stereochemistry is critical, as demonstrated by the InChIKey VOQTZJYNVJFIJW-MRVPVSSYSA-N, which encodes the absolute configuration at the second carbon. The piperidine ring adopts a chair conformation, minimizing steric strain, while the hydroxyl and amine groups engage in hydrogen bonding, influencing solubility and reactivity.
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈N₂O | |
| Molar Mass | 158.24 g/mol | |
| Stereochemistry | (2R) | |
| SMILES | C1CCN(CC1)CC@@HO | |
| Hydrogen Bond Donors/Acceptors | 3 (2 NH, 1 OH) / 3 (1 N, 2 O) |
Comparative Analysis with Pyrrolidine Analog
Replacing the six-membered piperidine ring with a five-membered pyrrolidine (as in CID 12174993) reduces steric bulk but increases ring strain. This modification alters the compound’s physicochemical profile, as evidenced by the lower predicted collision cross-section (132.9 Ų vs. 140.1 Ų for the piperidine variant) . Such structural tweaks are often explored to optimize drug-likeness in lead optimization campaigns.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically involves a multi-step sequence starting from epichlorohydrin or related epoxides. A representative pathway includes:
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Ring-Opening Aminolysis: Epichlorohydrin reacts with piperidine in a nucleophilic ring-opening reaction, yielding 1-chloro-3-(piperidin-1-yl)propan-2-ol.
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Ammonolysis: Displacement of the chloro group with ammonia under high pressure forms the racemic amino alcohol.
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Chiral Resolution: Enzymatic or chromatographic methods separate the (2R) enantiomer, achieving enantiomeric excess (ee) >98% .
Industrial Optimization
To enhance scalability, continuous flow reactors are employed for the aminolysis step, reducing reaction times from hours to minutes. Purification leverages fractional crystallization using ethanol-water mixtures, achieving ≥99.5% purity. Annual production volumes at major suppliers like EvitaChem exceed 500 kg, priced at ~$2,500/kg for research-grade material.
Table 2: Synthesis Parameters
Biological Activity and Mechanism
Enzyme Inhibition
In the patented compound US9944624B2, (2R)-1-amino-3-(piperidin-1-yl)propan-2-ol serves as a key intermediate in synthesizing triazole-based chitinase inhibitors. The piperidine ring engages in hydrophobic interactions with the enzyme’s active site, while the hydroxyl group forms hydrogen bonds with catalytic residues (e.g., Asp138 in human chitotriosidase) .
Pharmaceutical Applications
Building Block for Antifungals
The dihydrochloride salt (CID 122360063) improves aqueous solubility (23 mg/mL vs. 8 mg/mL for free base), facilitating formulation of intravenous antifungals targeting Aspergillus species .
Prodrug Development
Conjugation with carboxylic acid-containing drugs (e.g., NSAIDs) via ester linkages enhances blood-brain barrier permeability. In rat models, a prodrug of ibuprofen showed 3-fold higher CNS concentrations than the parent drug.
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